molecular formula C9H8N2O3 B1301107 Ethyl benzofurazan-5-carboxylate CAS No. 36389-07-8

Ethyl benzofurazan-5-carboxylate

Cat. No.: B1301107
CAS No.: 36389-07-8
M. Wt: 192.17 g/mol
InChI Key: ZTZZIZQMAQKOPC-UHFFFAOYSA-N
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Description

Ethyl benzofurazan-5-carboxylate is a heterocyclic organic compound with the chemical formula C9H8N2O3. It is known for its potential therapeutic and industrial applications. This compound is part of the benzoxadiazole family, which is characterized by a fused benzene and oxadiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,1,3-benzoxadiazole-5-carboxylate typically involves the condensation of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ethyl 2,1,3-benzoxadiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzofurazan-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

Ethyl benzofurazan-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2,1,3-benzoxadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Ethyl benzofurazan-5-carboxylate can be compared with other benzoxadiazole derivatives and similar heterocyclic compounds:

    Benzoxazole: Similar in structure but with different biological activities.

    Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.

    Thiazolidine Derivatives: Exhibit diverse therapeutic properties, including anticancer and antimicrobial activities.

List of Similar Compounds

  • Benzoxazole
  • Indole derivatives
  • Thiazolidine derivatives

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZIZQMAQKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371311
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-07-8
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36389-07-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzo[c][1,2,5]oxadiazole-5-carbonitrile (700 mg, 1.33 mol) in EtOH (100 mL) was added H2SO4 (20 mL) and the reaction mixture was refluxed for 14 h. The reaction was concentrated in vacuo and the residue was diluted with water (50 mL), and extracted with DCM (2×100 mL). The combined organic layers were dried over magnesium sulfate, filtered, and then concentrated in vacuo to afford ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate (0.7 g, 75%) as a yellow, sticky solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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